3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a complex heterocyclic compound that combines the structural features of purine, piperazine, and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds with piperazin-1-yl and benzothiazole moieties have been reported to exhibit antibacterial activity , and act as dopamine and serotonin antagonists .
Mode of Action
For instance, some piperazin-1-yl-benzothiazole derivatives act as dopamine and serotonin antagonists .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, including those involved in antibacterial activity and neurotransmission .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been found to exhibit antibacterial activity and act as dopamine and serotonin antagonists .
Preparation Methods
The synthesis of 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves a multi-step procedureThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.
Scientific Research Applications
3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in structure-activity relationship (SAR) studies to understand the effects of structural modifications on biological activity.
Biology: The compound is studied for its potential as an antibacterial and antiviral agent, showing activity against various bacterial strains and viruses.
Medicine: It is investigated for its anticancer properties, with studies indicating its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Comparison with Similar Compounds
3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is unique due to its hybrid structure, combining features of purine, piperazine, and benzothiazole. Similar compounds include:
3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties.
6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine: Studied for its anticancer activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique potential of this compound in various fields of research.
Properties
IUPAC Name |
3-[4-(7H-purin-6-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2S/c24-26(25)12-4-2-1-3-11(12)15(21-26)22-5-7-23(8-6-22)16-13-14(18-9-17-13)19-10-20-16/h1-4,9-10H,5-8H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYGJVZEAIEOFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=NC5=C4NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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